O,O,O-Triphenyl phosphorothioate
Overview
Description
O,O,O-Triphenyl phosphorothioate is an organophosphorus compound with the molecular formula C18H15O3PS and a molecular weight of 342.349 g/mol . It is also known by several other names, including phosphorothioic acid, O,O,O-triphenyl ester, and triphenyl thiophosphate . This compound is typically found as a white or slightly yellow powder and is known for its excellent thermal stability .
Mechanism of Action
Target of Action
O,O,O-Triphenyl phosphorothioate, also known as Triphenyl phosphorothionate, is primarily used as an additive in lubricants, greases, and hydraulic liquid fluids . Its primary targets are the components of these mixtures, where it acts to enhance their properties.
Biochemical Pathways
Its role as an additive suggests that it may influence the pathways related to thermal stability and metal interaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its thermal stability suggests that it can perform effectively under high-temperature conditions . Additionally, its non-reactivity with yellow metals indicates that it can be used in environments where such metals are present .
Biochemical Analysis
Biochemical Properties
O,O,O-Triphenyl phosphorothioate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, where it binds to the active site and inhibits the enzyme’s activity. This interaction is crucial in understanding the compound’s potential use in biochemical research and its effects on biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the normal function of cells by disrupting enzyme activities and affecting the regulation of metabolic pathways. These effects are essential for studying the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase. By binding to the enzyme’s active site, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities. Understanding these temporal effects is vital for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these interactions is essential for studying the compound’s role in biochemical processes and its potential impact on health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. These factors are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting various cellular processes. Studying these localization patterns is crucial for understanding the compound’s mechanism of action and its potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O,O-Triphenyl phosphorothioate can be synthesized through the reaction of triphenyl phosphite with sulfur. The reaction typically occurs under controlled conditions to ensure the proper formation of the phosphorothioate ester. The general reaction is as follows:
(C6H5O)3P+S→(C6H5O)3PS
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
O,O,O-Triphenyl phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: It can be reduced to form phosphorothioate derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorothioate oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
O,O,O-Triphenyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for plastics and rubber.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- O,O,O-Triphenyl thiophosphate
- Phosphorothioic acid, O,O,O-triphenyl ester
- Triphenyl phosphorothionate
- Triphenyl thiophosphate
Uniqueness
O,O,O-Triphenyl phosphorothioate is unique due to its excellent thermal stability and its ability to act as a stabilizer in various industrial applications. Its specific molecular structure allows it to interact with a wide range of molecular targets, making it versatile in both research and industrial settings .
Properties
IUPAC Name |
triphenoxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXFIBBKEARMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029191 | |
Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid | |
Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
597-82-0, 27214-25-1 | |
Record name | Triphenyl phosphorothionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,O-Triphenyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(phenoxy)-sulfanylidenephosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl phosphorothionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O,O-triphenyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,O,O-TRIPHENYL PHOSPHOROTHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH6AV8E2IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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